molecular formula C13H11Cl2N5O2 B11033956 N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11033956
M. Wt: 340.16 g/mol
InChI Key: NGEWZBLSXXFEBH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative characterized by a fused imidazo-triazolone core and a 3,4-dichlorophenyl substituent. The dichlorophenyl group enhances hydrophobicity and may influence binding interactions, while the imidazo-triazolone core could contribute to hydrogen-bonding capabilities or metal coordination .

Properties

Molecular Formula

C13H11Cl2N5O2

Molecular Weight

340.16 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C13H11Cl2N5O2/c1-6-16-13-18-12(22)10(20(13)19-6)5-11(21)17-7-2-3-8(14)9(15)4-7/h2-4,10H,5H2,1H3,(H,17,21)(H,16,18,19,22)

InChI Key

NGEWZBLSXXFEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazo[1,2-b][1,2,4]triazole intermediate.

    Acetylation: The final step involves the acetylation of the resulting compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved can vary depending on the specific application, but may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Imidazo[1,2-b][1,2,4]triazolone 3,4-Dichlorophenyl, 2-methyl Acetamide, keto group Undisclosed (likely agrochemical)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-Chlorophenyl, naphthyloxymethyl Acetamide, ether Synthetic intermediate
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl Sulfonamide Herbicide
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone 2,6-Dimethylphenyl Methoxy, acetamide Fungicide

Key Findings:

Heterocyclic Core Diversity :

  • The target compound’s imidazo-triazolone core differs from 1,2,3-triazole (6m) and triazolo-pyrimidine (flumetsulam). This influences conformational rigidity and electronic properties. For example, the fused imidazo-triazolone system may enhance metabolic stability compared to 1,2,3-triazole derivatives .
  • Flumetsulam’s triazolo-pyrimidine core is optimized for herbicidal activity via acetolactate synthase inhibition, suggesting the target compound’s core could be tailored for similar enzymatic targets .

Substituent Effects: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to 4-chlorophenyl (6m) or 2,6-difluorophenyl (flumetsulam). This may enhance membrane permeability but reduce aqueous solubility .

Functional Group Impact :

  • The acetamide linker in the target compound and 6m facilitates hydrogen bonding with biological targets, as evidenced by IR data (C=O stretch at 1678 cm⁻¹ in 6m) .
  • Flumetsulam’s sulfonamide group confers acidity (pKa ~4.5), enabling ionic interactions absent in the target compound .

Synthetic Routes :

  • 6m was synthesized via 1,3-dipolar cycloaddition, a common method for triazole formation . The target compound’s imidazo-triazolone core likely requires multi-step cyclization, increasing synthetic complexity.

Biological Activity Trends: Chlorinated aryl groups (e.g., in flumetsulam and the target compound) correlate with herbicidal or antifungal activity. The dichlorophenyl moiety may enhance binding to cytochrome P450 enzymes or other agrochemical targets .

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various therapeutic applications.

Molecular Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₃Cl₂N₅O
  • Molecular Weight : 308.18 g/mol

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for evaluating the biological efficacy of this compound. The presence of the imidazole and triazole rings contributes to its biological properties, particularly in terms of enzyme inhibition and receptor binding.

Anticancer Activity

Research has shown that compounds containing imidazole and triazole moieties exhibit promising anticancer properties. For instance, derivatives of imidazo[1,2-b][1,2,4]triazoles have demonstrated significant activity against various cancer cell lines. A study highlighted that certain triazole derivatives exhibited IC₅₀ values in the low micromolar range against colon carcinoma HCT-116 cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism of action involves the interaction of the compound with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It can bind to certain receptors, modulating their activity and leading to therapeutic effects.

Study 1: Anticancer Evaluation

In a recent study, a series of imidazo[1,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency .

CompoundCell LineIC₅₀ (µM)
AHCT-1166.2
BT47D27.3
CMCF-743.4

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds. It was found that certain derivatives significantly reduced the levels of inflammatory markers in RAW264.7 cells:

CompoundiNOS Expression Reduction (%)COX-2 Expression Reduction (%)
D7580
E6070

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